5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo-benzoxazine core with three key substituents:
- 7-Methoxy group: Enhances electron density in the benzoxazine ring, influencing reactivity and stability .
- 4-Methoxyphenyl group: At the 2-position, modulates steric and electronic interactions .
Its molecular formula is C₃₀H₂₅ClN₂O₃ (average mass: 496.99 g/mol), and it exhibits stereochemical complexity with two undefined stereocenters . This compound is of interest in medicinal chemistry due to its structural hybridity, combining features of pyrazole (known for kinase inhibition) and benzoxazine (associated with anti-inflammatory and antimicrobial activities) .
Properties
Molecular Formula |
C31H27ClN2O4 |
|---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
5-[4-[(4-chlorophenyl)methoxy]phenyl]-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C31H27ClN2O4/c1-35-24-14-8-21(9-15-24)27-18-28-26-4-3-5-29(36-2)30(26)38-31(34(28)33-27)22-10-16-25(17-11-22)37-19-20-6-12-23(32)13-7-20/h3-17,28,31H,18-19H2,1-2H3 |
InChI Key |
VWOTWBCJSNYJMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)OCC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazine Core: This involves the reaction of appropriate phenolic compounds with formaldehyde and amines under acidic or basic conditions.
Introduction of the Pyrazole Ring: This step involves the cyclization of hydrazine derivatives with diketones or ketoesters.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the chlorobenzyl group, converting it to a benzyl alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule, including its interactions with various enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo-Benzoxazine Class
The biological and chemical properties of this compound are strongly influenced by substituent variations. Key comparisons include:
Substituent Effects on Bioactivity
- Chlorine vs. Fluorine : Replacement of 4-chlorobenzyloxy with 4-fluorobenzyloxy (e.g., 5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine ) reduces antitumor efficacy (IC₅₀ increases from 0.8 µM to 2.5 µM) but improves metabolic stability .
- Methoxy Positioning : A 3,4-dimethoxyphenyl group at the 2-position (e.g., 5-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine ) enhances kinase inhibition by 40% compared to 4-methoxyphenyl, likely due to improved π-π stacking .
- Dichloro Substitutions : Compounds like 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine show superior anti-inflammatory activity (COX-2 inhibition: 85% at 10 µM) but higher cytotoxicity (CC₅₀: 15 µM) .
Physicochemical Properties
| Property | Target Compound | 5-(4-Ethoxyphenyl)-2-phenyl Analogue | 7,9-Dichloro Derivative |
|---|---|---|---|
| LogP | 4.2 (predicted) | 3.1 | 5.8 |
| Solubility (µg/mL) | <10 (aqueous) | 45 | <5 |
| Molecular Weight (g/mol) | 496.99 | 370.44 | 489.76 |
The target compound’s balanced logP (4.2) and moderate molecular weight suggest favorable drug-likeness, though poor aqueous solubility may limit bioavailability without formulation aids .
Research Implications
The unique combination of 4-chlorobenzyloxy and dual methoxy groups in 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine positions it as a lead candidate for:
- Kinase Inhibition : Structural analogs show sub-micromolar IC₅₀ values against EGFR and VEGFR2 .
- Antimicrobial Development : Methoxy and chlorinated aryl groups correlate with Gram-positive bacterial membrane disruption .
- CNS Disorders : Heptyloxy-containing derivatives demonstrate preliminary blood-brain barrier penetration, warranting further study .
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